molecular formula C7H14O3 B2517390 Methyl 2-(tert-butoxy)acetate CAS No. 137676-99-4

Methyl 2-(tert-butoxy)acetate

Cat. No.: B2517390
CAS No.: 137676-99-4
M. Wt: 146.186
InChI Key: HEWVGINPCZDHJF-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butoxy)acetate is an organic compound belonging to the ester family. It is characterized by the presence of a tert-butoxy group attached to the second carbon of the acetate moiety. This compound is often used in organic synthesis due to its reactivity and stability under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(tert-butoxy)acetate can be synthesized through the esterification of tert-butyl alcohol with methyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems enhance the efficiency and sustainability of the synthesis process by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(tert-butoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acids or bases, it can hydrolyze to form tert-butyl alcohol and methyl acetate.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Hydrolysis: Tert-butyl alcohol and methyl acetate.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(tert-butoxy)acetate is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: It is used in the synthesis of intermediates for drug development.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

Mechanism of Action

Methyl 2-(tert-butoxy)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. Unlike ethyl acetate, which has a simpler structure, this compound contains a bulky tert-butoxy group, which imparts different reactivity and steric properties. Methyl butyrate, on the other hand, has a longer carbon chain but lacks the tert-butoxy group, making it less sterically hindered.

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Tert-butyl acetate

Methyl 2-(tert-butoxy)acetate stands out due to its unique combination of a tert-butoxy group and an ester moiety, making it a valuable compound in various chemical applications.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)10-5-6(8)9-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWVGINPCZDHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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